N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide
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Overview
Description
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a sulfonamide group, a methoxyphenyl group, and a phenylpropanamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
N-Alkylation of Primary Amines: The initial step involves the N-alkylation of primary amines using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The resulting amine is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-methoxyphenyl)amino]methyl}phenyl)-3-phenylpropanamide .
- N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide .
Uniqueness
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its sulfonamide group, in particular, is known for its role in enhancing the compound’s solubility and reactivity .
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-12-8-19(9-13-20)24-29(26,27)21-14-10-18(11-15-21)23-22(25)16-7-17-5-3-2-4-6-17/h2-6,8-15,24H,7,16H2,1H3,(H,23,25) |
InChI Key |
DHEISSHIVUVLEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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